molecular formula C29H29N7O8 B560507 Bhq-2-succinimide ester CAS No. 916753-62-3

Bhq-2-succinimide ester

Cat. No. B560507
M. Wt: 603.592
InChI Key: UTKREZFIUDGDHQ-UHFFFAOYSA-N
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Description

Bhq-2-succinimide ester is a carboxylic acid ester used for the post-synthesis 5-BHQ-2 labeling of oligonucleotides . It is designed to bind to peptide primary amines such as the N-terminal or Amine coupling . It can be dissolved in DCM, DMSO, MeCN, or DMF and conjugated directly to amines .


Synthesis Analysis

Bhq-2-succinimide ester products are designed to bind to peptide primary amines such as the N-terminal or Amine coupling . If the sequence contains residues such as lysine, which provide additional primary amines, it may lead to multiple incorporation of BHQ into each peptide molecule . Reductants commonly used to reduce dithiol bonds in peptides/proteins, such as DTT and TCEP, also reduce BHQ azo bonds, resulting in color loss and reduced quenching efficiency .


Molecular Structure Analysis

Bhq-2-succinimide ester contains a total of 76 bonds; 47 non-H bonds, 25 multiple bonds, 14 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aromatic), 2 N azo-derivatives, 1 hydroxylamine (aliphatic), 1 nitro group (aromatic) and 2 ethers (aromatic) .


Chemical Reactions Analysis

The simplest, most common and versatile techniques for crosslinking or labeling peptides and proteins involve the use of chemical groups that react with primary amines (–NH2) . These primary amines are especially nucleophilic; this makes them easy to target for conjugation with several reactive groups .

Scientific Research Applications

  • Photolabile Protecting Group : Bhq-2-succinimide ester, referred to as Brominated hydroxyquinoline (BHQ), has been used as a photolabile protecting group for carboxylic acids. It exhibits greater single photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

  • Red Cell Survival Studies : Bhq-2-succinimide ester, in the form of succinimide esters like biotin-N-hydroxysuccinimide ester (BNHS), has been used for the in vivo biotinylation of erythrocytes. This method aids in estimating red cell survival and the enrichment of young or aged erythrocytes (Hoffmann-Fezer et al., 1991).

  • Formation of Succinimidyl Esters : Bhq-2-succinimide ester is involved in methods for the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its application in the formation of succinimidyl esters. This process includes the formation of N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids (Leonard & Bruncková, 2011).

  • Selective Functionalization : Bhq-2-succinimide ester has been used in the synthesis of 3-(indol-2-yl)succinimide derivatives, demonstrating selective functionalization of C-2 in indole derivatives. This is achieved by avoiding β-hydride elimination through careful selection of the alkene partner (Lanke, Bettadapur, & Prabhu, 2015).

  • Spectroscopic and Docking Studies : Bhq-2-succinimide ester is studied for its conformational and spectroscopic properties. For example, N-(2-hydroxyethyl) succinimide has been analyzed using FT-IR, FT-Raman, UV-Vis, and molecular docking studies, revealing insights into its structural, energetic, and reactivity features (Eşme & Sagdinc, 2019).

Safety And Hazards

Bhq-2-succinimide ester is classified as Acute Tox. 4 (Oral) H302, Acute Tox. 4 (Inhalation:dust,mist) H332, Skin Irrit. 2 H315, Eye Irrit. 2 H319, Skin Sens. 1 H317, and STOT RE 2 H373 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Bhq-2-succinimide ester is a reactive dark quencher used in a variety of Fluorescence Resonance Energy Transfer (FRET) DNA detection probes . Its future applications could potentially expand in the field of biochemistry and molecular biology, particularly in the development of more efficient and sensitive detection methods for various biological processes and diseases.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKREZFIUDGDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bhq-2-succinimide ester

Citations

For This Compound
1
Citations
JG Bruno, MP Carrillo, T Phillips - Journal of Biomolecular …, 2008 - ncbi.nlm.nih.gov
… BHQ-2-succinimide ester was obtained from Biosearch Technologies (Novato, CA) and dissolved in DMSO. Equimolar amounts of BHQ-2-succinimide ester and FMD peptide were …
Number of citations: 36 www.ncbi.nlm.nih.gov

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